molecular formula C5H12BrO3P B1332122 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane CAS No. 66197-72-6

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

Cat. No.: B1332122
CAS No.: 66197-72-6
M. Wt: 231.02 g/mol
InChI Key: DOXOAUCOLUGCQX-UHFFFAOYSA-N
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Description

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane is an organic compound with the molecular formula C5H12BrO3P and a molecular weight of 231.025 g/mol . . This compound contains bromine, phosphorus, and ester groups, making it a versatile reagent in various chemical reactions and applications.

Mechanism of Action

Target of Action

As an organophosphate ester, it may interact with various enzymes and receptors in the body, particularly those involved in the regulation of nerve impulses.

Action Environment

The action, efficacy, and stability of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound.

Preparation Methods

The synthesis of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane typically involves the reaction of diethyl phosphite with bromoacetaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-[Bromomethyl(ethoxy)phosphoryl]oxyethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bromine atom, which imparts specific reactivity and makes it suitable for particular synthetic and research applications .

Properties

IUPAC Name

1-[bromomethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXOAUCOLUGCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336431
Record name Diethyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66197-72-6
Record name Diethyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (bromomethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(according to P. C. Crofts, G. M. Kosolapoff J. Am. Chem. Soc. 1953, 75, 5738-40) 126 g of triethyl phosphite and 162 g of dibromomethane are heated to 170° C. in an autoclave for 4 hours. Bromomethylphosphonic acid diethyl ester may be isolated in moderate yield from the reaction mixture by distillation (b.p.: approx. 50° C., 7 Pa (0.05 Torr)). A second fractional distillation was then performed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One

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